molecular formula C10H6N2O4 B1325389 2-(4-Nitrobenzoyl)oxazole CAS No. 602295-83-0

2-(4-Nitrobenzoyl)oxazole

Cat. No.: B1325389
CAS No.: 602295-83-0
M. Wt: 218.17 g/mol
InChI Key: SOTWEQBYCNXMLO-UHFFFAOYSA-N
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Description

2-(4-Nitrobenzoyl)oxazole is a heterocyclic compound that features an oxazole ring substituted with a 4-nitrobenzoyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Nitrobenzoyl)oxazole typically involves the condensation of 4-nitrobenzoyl chloride with oxazole. This reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Nitrobenzoyl)oxazole can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The oxazole ring can participate in electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.

    Cycloaddition: The compound can undergo cycloaddition reactions, forming larger ring systems.

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both a nitro group and an oxazole ring, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and its role as a versatile intermediate in organic synthesis highlight its importance in scientific research .

Properties

IUPAC Name

(4-nitrophenyl)-(1,3-oxazol-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O4/c13-9(10-11-5-6-16-10)7-1-3-8(4-2-7)12(14)15/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOTWEQBYCNXMLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=NC=CO2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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